2-(3-Methoxy-2-methylphenyl)acetic acid

Catalog No.
S3036365
CAS No.
33797-36-3
M.F
C10H12O3
M. Wt
180.203
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(3-Methoxy-2-methylphenyl)acetic acid

CAS Number

33797-36-3

Product Name

2-(3-Methoxy-2-methylphenyl)acetic acid

IUPAC Name

2-(3-methoxy-2-methylphenyl)acetic acid

Molecular Formula

C10H12O3

Molecular Weight

180.203

InChI

InChI=1S/C10H12O3/c1-7-8(6-10(11)12)4-3-5-9(7)13-2/h3-5H,6H2,1-2H3,(H,11,12)

InChI Key

VITXJZAFITXKJF-UHFFFAOYSA-N

SMILES

CC1=C(C=CC=C1OC)CC(=O)O

Solubility

not available
  • Precursor for Synthesis

    The molecule's structure suggests it could act as a precursor for the synthesis of more complex molecules. The carboxylic acid group and the methoxy and methyl substituents could be manipulated further to create various derivatives with potential biological or material science applications.

  • Biological Activity Studies

    Research on other aromatic acetic acids has shown various biological activities, including anti-inflammatory, analgesic, and anti-cancer properties [, ]. The presence of the methoxy and methyl groups in 2-(3-Methoxy-2-methylphenyl)acetic acid could influence these activities, making it a candidate for in vitro or in vivo studies to assess its potential biological effects.

  • Material Science Applications

    Some aromatic carboxylic acids are being explored for their potential use in the development of new materials like polymers or liquid crystals []. The unique structure of 2-(3-Methoxy-2-methylphenyl)acetic acid might be of interest for further investigation in this field.

2-(3-Methoxy-2-methylphenyl)acetic acid, with the molecular formula C10_{10}H12_{12}O3_3 and a CAS number of 33797-36-3, is an aromatic carboxylic acid. It features a methoxy group and a methyl group on a phenyl ring, contributing to its unique chemical properties. This compound is characterized by its potential applications in medicinal chemistry and organic synthesis due to its structural features that allow for various functionalizations.

  • Oxidation: This compound can be oxidized to yield corresponding ketones or aldehydes using agents like potassium permanganate or chromium trioxide.
  • Reduction: Reduction reactions can convert it into alcohols, typically using lithium aluminum hydride or sodium borohydride.
  • Substitution: Electrophilic substitution reactions can introduce different substituents onto the aromatic ring, allowing for the synthesis of diverse derivatives.

Research indicates that 2-(3-Methoxy-2-methylphenyl)acetic acid exhibits biological activity that could be relevant in pharmacology. It has been studied as a potential biomarker for various conditions, including its role in discriminating between non-small cell lung carcinoma patients and healthy individuals. Its interactions with biological systems suggest that it may serve as a ligand in synthesizing metal complexes with pharmacological significance.

The synthesis of 2-(3-Methoxy-2-methylphenyl)acetic acid generally involves the following steps:

  • Starting Material: The synthesis typically begins with 3-methoxy-2-methylbenzaldehyde.
  • Grignard Reaction: The aldehyde undergoes a Grignard reaction with methylmagnesium bromide to form the corresponding alcohol.
  • Oxidation: The alcohol is then oxidized to produce the carboxylic acid, utilizing oxidizing agents such as potassium permanganate or chromium trioxide.

In industrial settings, continuous flow reactors may be employed to enhance efficiency and yield during the production process .

2-(3-Methoxy-2-methylphenyl)acetic acid has several notable applications:

  • Pharmaceuticals: It is explored for its potential therapeutic effects and as a precursor in drug synthesis.
  • Biomarker Research: Its role as a plasma metabolite makes it significant in cancer research, particularly in distinguishing disease states.
  • Organic Synthesis: The compound serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Several compounds share structural similarities with 2-(3-Methoxy-2-methylphenyl)acetic acid. Here are some notable examples:

Compound NameMolecular FormulaKey Features
2-(4-Methoxy-2-methylphenyl)acetic acidC10_{10}H12_{12}O3_3Similar structure; different methoxy position
2-(3-Methoxy-4-methylphenyl)acetic acidC10_{10}H12_{12}O3_3Contains methoxy and methyl groups on different positions
(2S)-2-hydroxy-2-(4-hydroxy-3-methoxyphenyl)acetic acidC10_{10}H12_{12}O4_4Hydroxyl group addition; increased polarity

Uniqueness

The uniqueness of 2-(3-Methoxy-2-methylphenyl)acetic acid lies in its specific arrangement of functional groups, which influences its reactivity and biological interactions. The positioning of the methoxy and methyl groups allows for distinct chemical behaviors compared to its analogs, making it a subject of interest in both synthetic and medicinal chemistry .

XLogP3

1.7

Dates

Modify: 2023-08-18

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